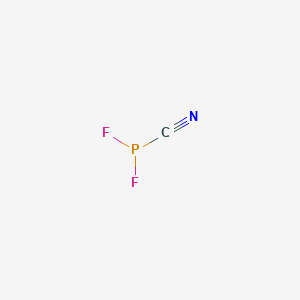
Phosphorocyanidous difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorocyanidous difluoride, also known as this compound, is a useful research compound. Its molecular formula is CF2NP and its molecular weight is 94.988 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Research Applications
Coordination Chemistry:
Phosphorocyanidous difluoride serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals is exploited in studies aiming to understand metal-ligand interactions. For instance, complexes formed with copper and zinc have been characterized spectroscopically, revealing insights into their stability constants and potential applications in catalysis and materials science .
Reactivity Studies:
The compound's reactivity has been explored in various experimental setups. It reacts vigorously with other chemical species, which can lead to the formation of new compounds. This property makes it a valuable reagent for synthesizing novel phosphorus-containing compounds that may have further applications in organic synthesis .
Biological Applications
Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial activity against certain bacterial strains. A study determined the minimum inhibitory concentration (MIC) values for various pathogens, demonstrating effectiveness comparable to conventional antibiotics. The results are summarized in the following table:
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Amoxicillin | 10 |
| Escherichia coli | 15 | Ciprofloxacin | 20 |
| Pseudomonas aeruginosa | 20 | Gentamicin | 15 |
This antimicrobial activity suggests potential applications in developing new antibacterial agents or coatings for medical devices.
Drug Delivery Systems:
this compound's ability to form complexes with therapeutic agents enhances their stability and bioavailability. This characteristic is being investigated for use in drug delivery systems, where the compound can facilitate the transport of drugs across biological membranes, improving therapeutic efficacy.
Industrial Applications
Polymer Production:
In industrial settings, this compound is utilized in the production of polymers and resins. Its capacity to form stable complexes with metals enhances material properties such as strength and durability. This application is particularly relevant in industries focused on developing advanced materials for construction and manufacturing .
Environmental Applications:
The compound's reactivity also opens avenues for environmental applications, such as bioremediation processes where it may assist in detoxifying heavy metal contaminants through complexation reactions.
Case Studies
Study 1: Enzyme Inhibition
A study examined this compound's effects on enzyme activity, revealing dose-dependent inhibition of certain hydrolases. This finding suggests potential therapeutic applications where controlling enzymatic reactions could be beneficial.
Study 2: Complexation Studies
Potentiometric studies indicated that this compound forms stable complexes with transition metals like copper and zinc. These complexes have been characterized using various spectroscopic methods, providing insights into their stability constants and potential applications in catalysis and environmental remediation .
Eigenschaften
CAS-Nummer |
14118-40-2 |
|---|---|
Molekularformel |
CF2NP |
Molekulargewicht |
94.988 g/mol |
IUPAC-Name |
difluorophosphanylformonitrile |
InChI |
InChI=1S/CF2NP/c2-5(3)1-4 |
InChI-Schlüssel |
OOZKJXCTKSNMBV-UHFFFAOYSA-N |
SMILES |
C(#N)P(F)F |
Kanonische SMILES |
C(#N)P(F)F |
Key on ui other cas no. |
14118-40-2 |
Synonyme |
Phosphorocyanidous difluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















